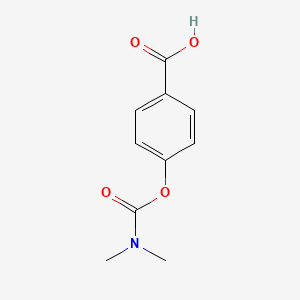

4-N,N-dimethylcarbamoyloxy-benzoic acid

Descripción general

Descripción

4-N,N-Dimethylcarbamoyloxy-benzoic acid is a synthetic compound with the molecular formula C10H11NO4 . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoyloxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,N-dimethylcarbamoyloxy-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-N,N-Dimethylcarbamoyloxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

Hydrolysis: 4-Hydroxybenzoic acid and dimethylamine.

Substitution: Products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Optical Applications

Recent studies have highlighted the optical properties of 4-N,N-dimethylcarbamoyloxy-benzoic acid and its derivatives. The compound exhibits liquid crystalline behavior, making it valuable for optoelectronic devices.

Research Findings

- Mesomorphic Behavior : Investigations using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) have shown that derivatives of benzoic acids, including this compound, display smectic mesophases with varying thermal stability based on the length of their alkanoyloxy side chains .

- Optical Band Gap : The energy band gaps of these compounds are influenced by the alkyl chain length, demonstrating a blue shift with increasing chain size. This property is crucial for applications in photonics and sensing technologies .

Pharmaceutical Applications

The compound's structural features suggest potential uses in pharmaceuticals, particularly as a drug delivery agent or active pharmaceutical ingredient (API).

Case Studies

- Antifungal Properties : Research indicates that derivatives of benzoic acid are effective against various fungal strains. The incorporation of the dimethylcarbamoyloxy group may enhance solubility and bioavailability, making it a candidate for topical antifungal formulations .

- Topical Antiseptics : Similar compounds are utilized in formulations like Whitfield's ointment for treating skin infections. The efficacy of these compounds in inhibiting microbial growth is a focal point for further investigation .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials.

Applications

- Polymer Chemistry : The compound can be used to create polymeric materials with tailored properties. Its ability to form hydrogen bonds enhances the mechanical strength and thermal stability of resulting polymers .

- Nanocomposites : The incorporation of this compound into nanocomposites has been studied to improve electrical conductivity and thermal properties, which are essential for electronic applications .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception.

Research Insights

- Pesticidal Properties : Some studies have explored its potential as an environmentally friendly pesticide due to its ability to disrupt the biological processes of pests without harming beneficial organisms .

- Biodegradability : The degradation pathways of benzoic acid derivatives indicate that they may break down into less harmful substances in natural environments, suggesting a lower ecological footprint compared to traditional pesticides .

Mecanismo De Acción

it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxybenzoic acid: A precursor in the synthesis of 4-N,N-dimethylcarbamoyloxy-benzoic acid.

Dimethylcarbamoyl chloride: A reagent used in the synthesis of various carbamate derivatives.

Uniqueness

Actividad Biológica

4-N,N-Dimethylcarbamoyloxy-benzoic acid (DMBA) is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO4

- Molecular Weight : 211.20 g/mol

- Structure : DMBA features a benzoic acid core substituted with a dimethylcarbamoyloxy group, which is critical for its biological interactions.

Synthesis

DMBA is typically synthesized through the reaction of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. This synthetic route allows for the production of DMBA in a laboratory setting, facilitating its study in biological systems .

Antimicrobial Properties

Research has indicated that DMBA exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

DMBA has been explored for its anti-inflammatory properties, particularly in models of lung inflammation. In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, DMBA derivatives showed significant reductions in inflammatory markers such as IL-1β, indicating a potential role in managing inflammatory disorders .

Anticancer Activity

Several studies have investigated the anticancer potential of DMBA and its derivatives. For instance, compounds structurally related to DMBA were tested against various cancer cell lines, revealing moderate to high cytotoxicity. The most promising derivatives induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DMBA Derivative 1 | MDA-MB-231 | 33.9 | Induces apoptosis |

| DMBA Derivative 2 | PANC-1 | 1.2 | Upregulates BAX |

| DMBA Derivative 3 | SH-SY5Y | 19.9 | Downregulates Bcl-2 |

The biological activity of DMBA is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMBA may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptor activity that influences cellular signaling pathways related to inflammation and cell survival.

Further investigations are required to elucidate the precise molecular mechanisms through which DMBA exerts its biological effects .

Case Studies

- Lung Inflammation Model : A study evaluated the effects of DMBA derivatives on LPS-induced lung inflammation, showing significant reductions in inflammatory cytokines and improved lung function metrics .

- Cancer Cell Line Evaluation : In a comparative study, various DMBA derivatives were tested against multiple cancer cell lines, highlighting their selective cytotoxicity and ability to induce apoptosis through specific signaling pathways .

Propiedades

IUPAC Name |

4-(dimethylcarbamoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLJNIMQTJLYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258390 | |

| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-80-9 | |

| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.